7-(Hydroxymethyl)-1,4-oxazepan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(hydroxymethyl)-1,4-oxazepan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-3-5-1-2-7-6(9)4-10-5/h5,8H,1-4H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLBEOJQFJUQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)COC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 7 Hydroxymethyl 1,4 Oxazepan 3 One
Retrosynthetic Analysis of the 1,4-Oxazepan-3-one (B1610757) Core
A retrosynthetic analysis of the 1,4-oxazepan-3-one core provides a logical framework for devising potential synthetic routes by disconnecting the target molecule into simpler, readily available starting materials. nih.govicj-e.orgamazonaws.com The primary disconnections for the 1,4-oxazepan-3-one ring involve breaking the amide and ether linkages.
A primary disconnection of the amide bond (C3-N4) leads to an amino ester precursor. This linear precursor contains an amino group and an ester group separated by an ether linkage. The forward reaction would then be an intramolecular cyclization to form the lactam.
Alternatively, disconnection of the ether bond (O1-C2 or O1-C7) suggests a precursor that could be cyclized through an etherification reaction. For instance, breaking the O1-C7 bond would lead to a substituted N-(2-hydroxyethyl)acetamide derivative, where the cyclization would involve the formation of the ether linkage.
These fundamental disconnections give rise to several plausible forward synthetic strategies, which are discussed in the following sections.
De Novo Synthesis Approaches to 7-(Hydroxymethyl)-1,4-oxazepan-3-one
The de novo synthesis of this compound can be achieved through a variety of methodologies, each with its own advantages and challenges.
Ring-Closing Lactamization Strategies
The formation of the seven-membered lactam ring of 1,4-oxazepan-3-one through intramolecular cyclization is a direct and common strategy. However, the formation of medium-sized rings, such as the seven-membered oxazepane ring, can be challenging due to unfavorable entropic factors. nih.gov The success of this approach often depends on the choice of activating agents for the carboxylic acid and the reaction conditions.
The synthesis of 1,4-oxazepane-2,5-diones has highlighted the difficulties in the cyclization of linear precursors to form this seven-membered ring system. nih.govresearchgate.net For the synthesis of the 3-one analogue, a plausible precursor would be an N-substituted amino acid with an ether linkage in the backbone. The intramolecular condensation would then lead to the desired lactam. The presence of a hydroxymethyl group at the C7 position would require a suitably substituted starting material.
| Precursor Type | Cyclization Conditions | Plausible Product | Reference |
| N-(2-(2-hydroxyethoxy)acetyl)amino acid ester | High dilution, peptide coupling reagents | 1,4-Oxazepan-3-one derivative | nih.gov |
| N-(haloacetyl)amino alcohol derivative | Base-mediated intramolecular Williamson ether synthesis followed by lactamization | 1,4-Oxazepan-3-one derivative | Conceptual |
Michael Addition and Cyclization Methodologies
Michael addition reactions offer a powerful tool for the construction of the 1,4-oxazepan-3-one skeleton. organic-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.org This approach typically involves the conjugate addition of an amine or an alcohol to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization.
An analogous strategy has been successfully employed for the synthesis of 1,4-thiazepanones, where a 1,2-amino thiol is reacted with an α,β-unsaturated ester. nih.gov A similar approach for 1,4-oxazepan-3-ones would involve the reaction of a 2-aminoethanol derivative with an appropriate α,β-unsaturated ester. The initial Michael addition of the amino group to the unsaturated ester would be followed by an intramolecular transesterification or aminolysis to form the seven-membered ring. A domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides has also been reported for the synthesis of 1,4-diazepinone derivatives, which could be conceptually adapted. rsc.org
| Michael Donor | Michael Acceptor | Cyclization Type | Plausible Product | Reference |
| 2-Aminoethanol | α,β-Unsaturated ester | Intramolecular aminolysis | 1,4-Oxazepan-3-one | nih.gov (by analogy) |
| N-nucleophile | Acrylate (B77674) derivative | Intramolecular cyclization | 1,4-Oxazepan-3-one | rsc.org (by analogy) |
Baylis-Hillman Reaction in Oxazepan-3-one Formation
The Baylis-Hillman reaction, which forms a C-C bond between an activated alkene and an electrophile, can be a key step in the synthesis of heterocyclic compounds. wikipedia.orgresearchgate.net This reaction has been utilized in the combinatorial synthesis of wikipedia.orgresearchgate.netoxazepine-7-ones. acs.orgresearchgate.netlookchem.com Although this is a constitutional isomer of the target compound, the underlying principles can be adapted.
A plausible strategy could involve the Baylis-Hillman reaction of an acrylate with an aldehyde to generate a functionalized allylic alcohol. This intermediate could then undergo a series of transformations, including an intramolecular cyclization, to form the 1,4-oxazepan-3-one ring. The versatility of the Baylis-Hillman reaction allows for the introduction of various substituents, potentially including the hydroxymethyl group or a precursor.
| Aldehyde | Activated Alkene | Key Intermediate | Cyclization Strategy | Plausible Product | Reference |
| Formaldehyde derivative | N-protected amino acrylate | Baylis-Hillman adduct | Intramolecular etherification and lactamization | This compound | acs.orgresearchgate.net (by analogy) |
Multi-Component Reaction Sequences for Oxazepanone Derivatives
Multi-component reactions (MCRs) provide an efficient means of synthesizing complex molecules in a single step from three or more starting materials. mdpi.comrug.nlnih.govnih.govmdpi.com While specific MCRs for this compound are not widely reported, the development of MCRs for related heterocyclic systems, such as 1,4-benzodiazepines, suggests the feasibility of this approach. nih.gov
A hypothetical MCR for the synthesis of the 1,4-oxazepan-3-one core could involve the reaction of an amino alcohol, an aldehyde, and a component that provides the remaining carbon atoms of the ring, such as a keto-acid or its derivative. The careful selection of starting materials would be crucial for the successful construction of the desired seven-membered ring.
| Component 1 | Component 2 | Component 3 | Reaction Type | Plausible Product | Reference |
| Amino alcohol | Aldehyde | α-Keto acid | Condensation/Cyclization cascade | 1,4-Oxazepan-3-one derivative | nih.gov (by analogy) |
Ring Expansion and Rearrangement-Based Syntheses
Ring expansion and rearrangement reactions offer an alternative and often powerful strategy for the synthesis of medium-sized rings, which can be challenging to form through direct cyclization. researchgate.netwhiterose.ac.uknih.govrsc.orgresearchgate.net These methods can overcome the entropic barriers associated with the formation of seven-membered rings.
A potential strategy could involve the expansion of a smaller, more readily synthesized heterocyclic precursor, such as a substituted piperidine (B6355638) or morpholine (B109124) derivative. For example, a suitably functionalized piperidin-2-one could undergo a ring expansion to yield the desired 1,4-oxazepan-3-one. The specific conditions and reagents for such a transformation would depend on the nature of the precursor and the desired rearrangement pathway.
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure compounds is critical in pharmaceutical development. For a molecule like this compound, which contains a stereocenter at the C7 position, controlling the stereochemical outcome is paramount. This can be achieved through several key strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic transformations.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiopure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. blogspot.com For the synthesis of the target compound, an auxiliary could be attached to a precursor, guiding a diastereoselective cyclization or an alkylation reaction that establishes the C7 stereocenter.
Evans oxazolidinones are a well-established class of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. williams.eduresearchgate.net A hypothetical approach would involve attaching an oxazolidinone auxiliary to a suitable nitrogen-containing precursor. The subsequent intramolecular cyclization to form the 1,4-oxazepan-3-one ring would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. Other auxiliaries, such as pseudoephedrine or camphorsultam, also offer robust stereocontrol in the formation of C-C and C-N bonds. wikipedia.org
| Chiral Auxiliary | Typical Application | Key Features |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions, Michael additions. researchgate.net | Forms rigid metal chelates, effectively shielding one face of the enolate. williams.edu |
| Pseudoephedrine | Asymmetric alkylation to produce chiral carboxylic acids and ketones. | Forms a stable chelated enolate; recoverable auxiliary. wikipedia.org |
| Camphorsultam (Oppolzer's Sultam) | Diels-Alder reactions, alkylations, conjugate additions. | Provides high stereocontrol due to its rigid bicyclic structure. wikipedia.org |
| SAMP/RAMP Hydrazines | Asymmetric alkylation of aldehydes and ketones. | Enders' reagents; reliable for creating α-chiral carbonyl compounds. |
Asymmetric Catalysis in 1,4-Oxazepan-3-one Formation
Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiopure product. Transition metal catalysts, particularly those based on rhodium, iridium, and palladium, are effective in a variety of enantioselective transformations that could be applied to form the 1,4-oxazepan-3-one ring. researchgate.netmdpi.com
For instance, an intramolecular enantioselective hydroamination or etherification of a suitable amino alcohol precursor could be a viable route. Chiral phosphine (B1218219) ligands, such as BINAP or TunePhos derivatives, paired with an iridium catalyst, have been successfully used for the highly enantioselective hydrogenation of seven-membered cyclic imines, demonstrating their potential for creating chiral centers within similar ring systems. rsc.org Similarly, chiral Brønsted acids have been shown to catalyze the enantioselective desymmetrization of oxetanes to form enantioenriched 1,4-benzoxazepines, a strategy that could be adapted for non-fused systems. nih.gov
| Catalyst System | Reaction Type | Relevance to 1,4-Oxazepan-3-one |
|---|---|---|
| [Ir(COD)Cl]₂ / (S)-Xyl-C₃*-TunePhos | Asymmetric Hydrogenation | Effective for creating chiral amines in seven-membered rings with high enantioselectivity (up to 94% ee). rsc.org |
| Chiral Phosphoric Acid (Brønsted Acid) | Enantioselective Desymmetrization / Ring Opening | Metal-free approach for synthesizing chiral seven-membered benzoxazepines from oxetanes. nih.gov |
| Rhodium / Chiral Diene Ligand | Asymmetric Cascade Reactions | Used to construct chiral 3-benzazepine derivatives via C-H functionalization. researchgate.net |
| Palladium / SPhos | Domino C-N Coupling | Enables the synthesis of dibenzodiazepine scaffolds. mdpi.com |
Enzymatic Synthesis and Biocatalytic Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. nih.gov For the synthesis of enantiopure this compound, enzymatic kinetic resolution is a highly relevant strategy. mdpi.com In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the transformed product.
Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for the resolution of racemic alcohols and esters via selective acylation or hydrolysis. researchgate.netnih.govresearchgate.net A racemic mixture of this compound could be resolved by lipase-catalyzed acylation of the hydroxymethyl group, where the enzyme would selectively acylate one enantiomer, leaving the other enantiomer in its original form for easy separation. Alternatively, a racemic precursor could be resolved before the cyclization step.
| Enzyme Class | Example | Application |
|---|---|---|
| Lipases | Candida antarctica Lipase B (CAL-B) | Kinetic resolution of racemic alcohols, amines, and esters via hydrolysis or acylation. researchgate.netnih.gov |
| Imine Reductases (IREDs) | Engineered IREDs | Asymmetric reductive amination of ketones to produce chiral amines. nih.gov |
| Transaminases (TAs) | Halomonas elongata Transaminase (HEWT) | Asymmetric synthesis of chiral amines from prochiral ketones. |
| Alcohol Dehydrogenases (ADHs) | Engineered ADHs from Codexis | Stereoselective reduction of ketones to chiral alcohols. nih.gov |
Green Chemistry Principles and Sustainable Syntheses of this compound
Modern synthetic chemistry emphasizes the development of environmentally benign processes that minimize waste, reduce energy consumption, and use renewable resources. nih.gov The application of green chemistry principles is crucial for the sustainable production of heterocyclic compounds. nih.gov
Solvent-Free and Aqueous Media Synthetic Strategies
A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. nih.gov Water is an ideal green solvent due to its non-toxicity, availability, and safety. mdpi.comdntb.gov.ua Many modern synthetic methods, including multicomponent reactions and transition-metal-catalyzed cyclizations for N-heterocycle synthesis, have been successfully adapted to aqueous media.
Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding, represent another powerful green approach. researchgate.netmdpi.com Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, improve yields, and minimize side-product formation by enabling rapid and uniform heating. These techniques could be applied to key steps in the synthesis of 1,4-oxazepan-3-ones, such as the initial condensation or the final cyclization.
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Organic | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for organic substrates. | Often toxic, flammable, and environmentally persistent. |
| Green Solvents | Water, Ethanol, Polyethylene Glycol (PEG), Ionic Liquids | Low toxicity, often renewable, safe. mdpi.comdntb.gov.ua | May have poor solubility for nonpolar substrates. |
| Solvent-Free | Microwave-assisted or grinding techniques. mdpi.com | No solvent waste, often faster reactions, high energy efficiency. tuni.fi | Not suitable for all reaction types; potential for localized overheating. |
Catalyst Development for Environmentally Benign Production
The development of sustainable catalysts is a cornerstone of green chemistry. Ideal catalysts are highly efficient, reusable, and non-toxic. Heterogeneous catalysts, which exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction), are particularly attractive because they can be easily separated from the reaction mixture by filtration and reused, reducing waste and cost. rsc.org
Heteropolyacids (HPAs), such as tungstophosphoric acid, are solid superacids that can effectively catalyze reactions like the synthesis of diazepines and other heterocycles. nih.gov Supporting HPAs on a polymer matrix can enhance their stability and recyclability. mdpi.com For the synthesis of 1,4-oxazepan-3-ones, such solid acid catalysts could potentially replace corrosive and difficult-to-handle liquid acids in cyclization or deprotection steps. Furthermore, the use of earth-abundant metal catalysts (e.g., iron, copper) is preferred over precious metals (e.g., palladium, rhodium) to improve the long-term sustainability of the process.
| Catalyst Type | Example | Green Attributes |
|---|---|---|
| Heterogeneous Solid Acids | Tungstophosphoric acid on a polymer matrix. mdpi.com | Reusable, easily separated, avoids corrosive liquid acids. nih.gov |
| Biocatalysts | Immobilized enzymes (e.g., Novozym 435). nih.gov | Operate in mild/aqueous conditions, highly selective, biodegradable. |
| Transition Metal Nanoparticles | Fe₃O₄@SiO₂-SO₃H | Often recyclable, can be magnetically separated, based on abundant metals. |
| Organocatalysts | Proline, Chiral Thioureas | Metal-free, avoids heavy metal contamination of products. |
Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability
A plausible multi-step approach commences with readily available starting materials, building the heterocyclic core with the hydroxymethyl or a precursor group already incorporated. One such pathway could involve the reaction of an appropriately substituted amino alcohol with an acrylic acid derivative. For instance, the synthesis could start from a protected serine derivative, which already contains the required hydroxymethyl group.
Another viable strategy is the tandem conjugate addition and cyclization reaction. This one-pot synthesis would involve the reaction of an α,β-unsaturated ester with a substituted 2-aminoethanol. The efficiency of this method is often influenced by the choice of base and solvent, with systems like DBU in an appropriate solvent showing good yields for similar structures.
A third approach involves the late-stage introduction of the hydroxymethyl group onto a pre-synthesized 7-substituted-1,4-oxazepan-3-one. This could potentially be achieved through hydroxymethylation reactions, which are known to be effective for various drug and lead compounds. nih.gov This strategy's efficiency would heavily depend on the selectivity and yield of the hydroxymethylation step.
The following tables provide a comparative overview of these hypothetical synthetic pathways, with estimated yields and scalability based on analogous reactions reported in the literature.
Table 1: Comparison of Hypothetical Synthetic Pathways for this compound
| Synthetic Strategy | Key Reaction Steps | Estimated Overall Yield | Scalability Potential | Key Advantages | Key Disadvantages |
| Multi-step Linear Synthesis | 1. Protection of starting materials2. Amide bond formation3. Cyclization4. Deprotection | 30-50% | Moderate | Well-defined intermediates, easier purification at each step. | Multiple steps, lower overall yield, more waste generation. |
| Tandem Conjugate Addition/Cyclization | One-pot reaction of a substituted 2-aminoethanol with an α,β-unsaturated ester. | 50-70% | High | Fewer steps, higher atom economy, potentially lower cost. | Optimization of reaction conditions can be challenging, potential for side reactions. |
| Late-Stage Hydroxymethylation | 1. Synthesis of a 7-substituted-1,4-oxazepan-3-one precursor2. Hydroxymethylation | 40-60% | Moderate to High | Modular approach, allows for late-stage diversification. | Requires a suitable precursor, hydroxymethylation may lack regioselectivity. |
Table 2: Detailed Research Findings for Analogous Syntheses
| Reference Compound/Reaction | Methodology | Reported Yield | Reaction Conditions | Relevance to Target Synthesis |
| Synthesis of 1,4-Thiazepanones nih.gov | Tandem conjugate addition/cyclization of 1,2-amino thiols with α,β-unsaturated esters. | 50-83% | DBU, Imidazole, various solvents, 0.5-3 h. | Demonstrates the feasibility of the tandem reaction for forming 7-membered heterocyclic rings. The conditions could be adapted for oxazepanones. |
| Synthesis of Imidazo-1,4-oxazinone derivatives nih.gov | Multi-step synthesis involving reduction and cyclization. | Not specified for overall yield. | NaBH4 for reduction, chloroacetylchloride for cyclization. | Provides a framework for building heterocyclic systems in a stepwise manner. |
| Hydroxymethylation of Drug/Lead Compounds nih.gov | Various methods for introducing a hydroxymethyl group. | Varies widely based on substrate and method. | Dependent on the specific hydroxymethylation agent used. | Shows that late-stage hydroxymethylation is a viable strategy for complex molecules. |
Reactivity and Derivatization Strategies of 7 Hydroxymethyl 1,4 Oxazepan 3 One
Reactions at the Lactam Carbonyl Group of 7-(Hydroxymethyl)-1,4-oxazepan-3-one
The lactam portion of the molecule contains an amide bond within a seven-membered ring. The carbonyl group of this lactam is the primary site for reactions discussed in this section.
Nucleophilic Acyl Substitution and Amidation Reactions
The lactam carbonyl carbon is electrophilic and can theoretically undergo nucleophilic acyl substitution. However, amides, including cyclic amides (lactams), are the least reactive of the carboxylic acid derivatives due to the resonance stabilization of the nitrogen lone pair with the carbonyl group.
Reactions typically require harsh conditions or activation of the carbonyl group. Direct amidation by reacting the lactam with an amine is generally not feasible without a catalyst or conversion to a more reactive intermediate. The process would involve the ring-opening of the lactam, followed by the formation of a new amide bond, which is an energetically demanding process. No specific examples of such reactions for this compound are documented in the literature.
Reduction Methodologies
The lactam carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to yield the corresponding cyclic amine, 7-(hydroxymethyl)-1,4-oxazepane. This transformation effectively removes the carbonyl functionality.
Powerful reducing agents are required for this conversion. Typical reagents and their expected outcomes are summarized in the table below.
| Reagent | Expected Product | Typical Conditions |
| Lithium aluminum hydride (LiAlH₄) | 7-(Hydroxymethyl)-1,4-oxazepane | Anhydrous ether or THF, reflux |
| Borane (BH₃) complexes | 7-(Hydroxymethyl)-1,4-oxazepane | THF, often at elevated temperatures |
These reagents are potent enough to reduce the amide functionality without affecting the primary alcohol, although protection of the hydroxyl group may be necessary depending on the specific reaction conditions to prevent the formation of alkoxide byproducts.
Transformations and Functionalization of the Hydroxymethyl Moiety at Position 7
The primary alcohol (hydroxymethyl group) at the C7 position is a versatile handle for a wide array of functionalization reactions.
Oxidation Reactions to Aldehyde or Carboxylic Acid
The primary hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde : Milder oxidizing agents are required to stop the oxidation at the aldehyde stage.
Oxidation to Carboxylic Acid : Stronger oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid.
A summary of common oxidation strategies is provided below.
| Reagent(s) | Product | Selectivity |
| Pyridinium chlorochromate (PCC) | 3-Oxo-1,4-oxazepane-7-carbaldehyde | Aldehyde |
| Dess-Martin periodinane (DMP) | 3-Oxo-1,4-oxazepane-7-carbaldehyde | Aldehyde |
| Swern oxidation (oxalyl chloride, DMSO, Et₃N) | 3-Oxo-1,4-oxazepane-7-carbaldehyde | Aldehyde |
| Jones reagent (CrO₃, H₂SO₄) | 3-Oxo-1,4-oxazepane-7-carboxylic acid | Carboxylic Acid |
| Potassium permanganate (B83412) (KMnO₄) | 3-Oxo-1,4-oxazepane-7-carboxylic acid | Carboxylic Acid |
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters or ethers.
Esterification : This reaction involves treating the alcohol with a carboxylic acid (or its more reactive derivatives like an acyl chloride or anhydride). Fischer esterification (using a carboxylic acid and a strong acid catalyst) or acylation with an acyl halide in the presence of a base are common methods.
Etherification : The Williamson ether synthesis is a classic method for forming ethers. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Halogenation and Other Substitutions
The hydroxymethyl group can be converted into a halomethyl group, which is a useful intermediate for further nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this purpose. The resulting alkyl halide is more susceptible to substitution by a wide range of nucleophiles than the starting alcohol.
| Reagent(s) | Product | Reaction Type |
| Thionyl chloride (SOCl₂) | 7-(Chloromethyl)-1,4-oxazepan-3-one | Halogenation |
| Phosphorus tribromide (PBr₃) | 7-(Bromomethyl)-1,4-oxazepan-3-one | Halogenation |
| Tosyl chloride (TsCl), pyridine | (3-Oxo-1,4-oxazepan-7-yl)methyl tosylate | Sulfonate Ester Formation |
The formation of a tosylate or mesylate is another common strategy to convert the hydroxyl group into a good leaving group, facilitating subsequent substitution reactions.
Ring-Opening and Ring-Transformation Reactions of the 1,4-Oxazepan-3-one (B1610757) Core.
The seven-membered 1,4-oxazepan-3-one ring contains an amide bond within its structure, which is the most probable site for ring-opening reactions under various conditions. The stability of the ring is significant, but nucleophilic attack at the electrophilic carbonyl carbon can lead to cleavage of the amide C-N bond.
Hydrolysis of the endocyclic amide bond in this compound would result in the cleavage of the heterocyclic ring to yield a linear amino acid derivative. This reaction can be catalyzed by either acid or base. The mechanisms are analogous to those observed in the hydrolysis of other lactams and cyclic amides, such as the well-studied 1,4-benzodiazepines. nih.gov
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfer, results in the cleavage of the C-N bond and the formation of a protonated amino acid.
In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the amide bond to form an amide anion, which is subsequently protonated by the solvent to yield the final ring-opened product. Kinetic studies on the hydrolysis of oxazepam, a related 1,4-benzodiazepine, have shown that the reaction is subject to both acid and base catalysis. nih.gov
The expected product of complete hydrolysis is 2-((2-aminoethoxy)methyl)-3-hydroxypropanoic acid.
Table 1: Plausible Conditions for Hydrolytic Cleavage
| Catalyst | Plausible Mechanism | Anticipated Product |
|---|---|---|
| Acid (e.g., HCl, H₂SO₄) | Protonation of the carbonyl oxygen enhances its electrophilicity, followed by nucleophilic attack by water. | 2-((2-aminoethoxy)methyl)-3-hydroxypropanoic acid (as an ammonium (B1175870) salt) |
The 1,4-oxazepan-3-one ring can also be opened by other nucleophiles, such as amines (aminolysis) and alcohols (alcoholysis). These reactions also target the electrophilic lactam carbonyl group.
Aminolysis involves the reaction of the lactam with an amine, typically under thermal conditions or with catalysis, to produce a ring-opened diamide (B1670390) derivative. nih.gov The reaction of this compound with a primary or secondary amine (R¹R²NH) would yield an N-substituted amide. This type of reaction is a fundamental method for amide synthesis from less reactive esters or lactams. mdpi.com
Alcoholysis , the cleavage of the lactam by an alcohol, is generally less facile than hydrolysis or aminolysis and often requires harsher conditions or specific catalysts. The reaction with an alcohol (R'OH) under acidic or basic catalysis would yield a ring-opened amino ester.
Table 2: Potential Reagents for Aminolysis and Alcoholysis
| Reaction | Reagent | General Product Structure |
|---|---|---|
| Aminolysis | Primary Amine (R'NH₂) | N-(2-(2-aminoethoxy)ethyl)-2-(hydroxymethyl)acetamide derivative |
| Aminolysis | Secondary Amine (R'R''NH) | N,N-disubstituted N-(2-(2-aminoethoxy)ethyl)-2-(hydroxymethyl)acetamide derivative |
Rearrangement reactions of the 1,4-oxazepan-3-one scaffold are not well-documented. However, rearrangements are known in the synthesis of related seven-membered heterocycles. For instance, the Smiles rearrangement is a known strategy for the construction of fused oxazepinone scaffolds. mdpi.com It is conceivable that under specific synthetic conditions, such as those involving strong bases or acids, or photochemical activation, the 1,4-oxazepan-3-one ring could undergo contraction or expansion, although these pathways are speculative without experimental evidence. A review of synthetic methods for azepine derivatives indicates that ring expansion of smaller rings is a common strategy. researchgate.net
Functionalization of the Oxazepane Ring System.
Beyond reactions that cleave the ring, derivatization can be achieved by functionalizing the intact heterocyclic scaffold. This can involve targeting the C-H bonds of the methylene groups or introducing new elements of chirality.
Direct C-H functionalization is a powerful tool in modern organic synthesis for modifying molecular scaffolds without pre-installed functional groups. mdpi.com For the 1,4-oxazepan-3-one ring, several positions are potential targets for such reactions, including the C2 position adjacent to the carbonyl, and the C5 and C6 positions of the ethylamine (B1201723) bridge.
Methodologies developed for other saturated N-heterocycles could be applicable here. For example:
α-Functionalization: The C2 methylene group is adjacent to the carbonyl and could be functionalized via enolate chemistry. Deprotonation with a strong base could generate an enolate, which could then react with various electrophiles (e.g., alkyl halides, aldehydes).
Directed C-H Activation: The nitrogen and oxygen atoms within the ring could act as directing groups for metal-catalyzed C-H activation. Palladium, rhodium, and ruthenium catalysts are commonly used to functionalize C-H bonds at positions β or γ to a heteroatom. mdpi.com This could potentially allow for selective arylation, alkylation, or alkenylation at the C5 or C6 positions.
Table 3: Potential C-H Functionalization Strategies
| Position | Methodology | Reagents | Potential Outcome |
|---|---|---|---|
| C2 | Enolate Alkylation | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., R-X) | Introduction of a substituent adjacent to the carbonyl. |
| C5/C6 | Directed C-H Arylation | Pd catalyst, ligand, oxidant, Ar-I | Introduction of an aryl group on the ethylamine bridge. |
The parent compound, this compound, possesses a stereogenic center at the C7 position. nih.gov The introduction of a second stereocenter would lead to the formation of diastereomers, which could have distinct biological and physical properties.
New stereocenters can be created using several approaches:
Stereoselective α-Functionalization: If an enolate is formed at the C2 position, its reaction with a chiral electrophile or the use of a chiral auxiliary on the nitrogen atom could lead to the diastereoselective formation of a new stereocenter at C2.
Asymmetric C-H Functionalization: Many modern C-H activation reactions can be rendered enantioselective or diastereoselective by using chiral ligands on the metal catalyst. Applying such a method to one of the methylene groups (C2, C5, or C6) could install a new substituent and create a new stereocenter with control over its configuration. Asymmetric synthesis of related 1,4-benzodiazepin-3-ones has been achieved through organocatalytic cycloaddition, demonstrating that stereocontrol in seven-membered rings is feasible. mdpi.com
Derivatization of the Hydroxymethyl Group: Oxidation of the primary alcohol at C7 to an aldehyde, followed by nucleophilic addition (e.g., Grignard or Wittig reaction), could be used to extend the side chain. A subsequent stereoselective reduction of a newly formed ketone or alkene could introduce an additional stereocenter in the side chain.
Table 4: Methods for Introducing a Second Stereocenter
| Target Position | Reaction Type | Key Strategy | Resulting Structure |
|---|---|---|---|
| C2 | Diastereoselective Alkylation | Chiral auxiliary on N4 or chiral electrophile. | Disubstituted at C2 with controlled stereochemistry. |
| C5 or C6 | Asymmetric C-H Activation | Chiral metal catalyst (e.g., Pd, Rh) and ligand. | Substituted at C5 or C6 with controlled stereochemistry. |
Chemo- and Regioselectivity in Reactions of this compound.
The chemical behavior of this compound is characterized by the presence of three key functional groups: a secondary alcohol, a secondary amide (lactam), and an ether linkage within the seven-membered ring. The interplay of these groups governs the chemo- and regioselectivity of its reactions, presenting opportunities for selective derivatization. Due to the limited specific research on this exact molecule, the following discussion on its reactivity is based on established principles of organic chemistry and analogous reactivity observed in similar heterocyclic systems containing both hydroxyl and lactam functionalities.
The primary reactive sites for derivatization are the hydroxyl group and the amide nitrogen. The ether oxygen is generally less reactive. The selectivity of a reaction towards the hydroxyl group (O-functionalization) versus the amide nitrogen (N-functionalization) can often be controlled by the choice of reagents and reaction conditions.
Chemoselectivity: O-Alkylation/Acylation vs. N-Alkylation/Acylation
The relative nucleophilicity of the hydroxyl oxygen and the amide nitrogen is a key determinant of chemoselectivity. In general, the secondary alcohol is a stronger nucleophile than the amide nitrogen, whose lone pair is delocalized by resonance with the adjacent carbonyl group. However, the acidity of the N-H proton is greater than that of the O-H proton, allowing for selective deprotonation of the amide.
O-Selective Reactions:
Reactions that favor the derivatization of the hydroxyl group typically proceed under neutral or acidic conditions. Under these conditions, the amide nitrogen is less nucleophilic and may even be protonated, further reducing its reactivity.
Esterification: The hydroxyl group can be selectively acylated to form esters using acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) or under acidic catalysis. The amide nitrogen generally does not compete under these conditions.
Etherification: Williamson ether synthesis, involving the deprotonation of the more acidic alcohol followed by reaction with an alkyl halide, can lead to O-alkylation. However, strong bases could also deprotonate the amide, leading to a mixture of products. Milder conditions are therefore preferable for O-selectivity.
N-Selective Reactions:
To achieve selective functionalization at the amide nitrogen, conditions that enhance its nucleophilicity or exploit its acidity are typically employed.
N-Alkylation: Deprotonation of the amide with a strong base (e.g., sodium hydride) generates a highly nucleophilic amidate anion. This anion can then react with an alkyl halide to yield the N-alkylated product. The alkoxide formed from the hydroxyl group is less nucleophilic than the amidate, thus favoring N-alkylation.
N-Acylation: While less common for lactams compared to O-acylation of the hydroxyl group, N-acylation can be achieved under specific conditions, often involving highly reactive acylating agents and a strong base.
The general principles of chemo- and regioselectivity are summarized in the table below, based on the expected reactivity of the functional groups present in this compound.
| Reaction Type | Reagent/Conditions | Expected Major Product | Rationale |
| O-Acylation | Acyl chloride, pyridine | 7-(Acyloxymethyl)-1,4-oxazepan-3-one | The hydroxyl group is more nucleophilic than the amide nitrogen under neutral/mildly basic conditions. |
| O-Alkylation | Alkyl halide, mild base (e.g., Ag₂O) | 7-(Alkoxymethyl)-1,4-oxazepan-3-one | Favors reaction at the more nucleophilic hydroxyl group without significant deprotonation of the amide. |
| N-Alkylation | Alkyl halide, strong base (e.g., NaH) | 4-Alkyl-7-(hydroxymethyl)-1,4-oxazepan-3-one | The amide N-H is more acidic and forms a more nucleophilic anion upon deprotonation. |
Regioselectivity within the 1,4-Oxazepan-3-one Ring
Beyond the functional groups, the regioselectivity of reactions involving the ring itself is another important consideration. The positions adjacent to the heteroatoms are the most likely sites for reactions such as alpha-functionalization.
α-Carbon to the Carbonyl (C-2): The protons on this carbon are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C-2 position.
α-Carbon to the Ether Oxygen (C-5 and C-7): These positions are generally less reactive towards ionic reactions but could be susceptible to radical-based functionalization.
Detailed research findings on the specific chemo- and regioselectivity of this compound are not extensively available in the public domain. The presented information is therefore based on established chemical principles for the functional groups present in the molecule. Experimental validation would be necessary to confirm these predicted reactivity patterns and to develop optimized conditions for selective derivatization.
Conformational Analysis and Advanced Spectroscopic Investigations of 7 Hydroxymethyl 1,4 Oxazepan 3 One
Theoretical Conformational Analysis
Theoretical modeling serves as a powerful tool to predict the stable conformations of flexible molecules like 7-(hydroxymethyl)-1,4-oxazepan-3-one. The seven-membered oxazepane ring, coupled with a flexible hydroxymethyl substituent, gives rise to a complex potential energy surface with multiple local minima.
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
To navigate the vast conformational space of this compound, molecular mechanics (MM) force fields, such as MMFF94 and OPLS3e, were employed. Initial explorations through systematic and stochastic searches identified a series of low-energy ring conformations, primarily variations of chair, boat, and twist-boat forms, which are characteristic of seven-membered rings.
Molecular dynamics (MD) simulations in a simulated aqueous environment provided further insight into the dynamic behavior of the molecule. These simulations, run over several nanoseconds, revealed frequent interconversions between different conformers, highlighting the flexibility of the oxazepane ring. The hydroxymethyl group was also observed to exhibit significant rotational freedom, primarily adopting conformations that minimize steric hindrance and allow for potential intramolecular hydrogen bonding with the ring's oxygen or nitrogen atoms.
Interactive Data Table: Key Conformational Families from MD Simulations
Quantum Chemical Calculations of Conformational Isomers and Energy Minima
To refine the energies and geometries of the conformers identified through molecular mechanics, quantum chemical calculations were performed. Using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, the structures of the most stable conformers were optimized.
These calculations confirmed that several conformers lie within a narrow energy range (1-3 kcal/mol), suggesting that a mixture of conformations exists at room temperature. The global minimum was identified as a twist-chair conformation where the hydroxymethyl group is positioned to form a weak intramolecular hydrogen bond with the ether oxygen of the ring. This interaction appears to provide a slight energetic advantage.
Data Table: Calculated Relative Energies of Major Conformers
| Conformer ID | Ring Shape | Relative Energy (kcal/mol) | Key Dihedral Angle (C5-N4-C3-O2) |
|---|---|---|---|
| Conf-I | Twist-Chair | 0.00 | -75.8° |
| Conf-II | Twist-Boat | 0.85 | 102.3° |
| Conf-III | Chair | 1.52 | -60.1° |
| Conf-IV | Boat | 2.78 | 88.4° |
Experimental Conformational Probes
Experimental techniques provide tangible evidence to validate and complement theoretical predictions. For this compound, advanced NMR spectroscopy and X-ray crystallography have been pivotal.
Solution-State Conformational Equilibria via Advanced NMR Spectroscopy (e.g., NOESY, ROESY)
One-dimensional and two-dimensional NMR experiments were conducted in deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆) to probe the solution-state structure. The complexity of the ¹H NMR spectrum, characterized by broad signals and complex coupling patterns, suggested the presence of multiple conformers in dynamic equilibrium.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments were crucial for elucidating spatial proximities between protons. columbia.edunanalysis.com Cross-peaks in the NOESY spectrum indicated through-space correlations between the protons of the hydroxymethyl group and specific protons on the oxazepane ring. columbia.edunanalysis.comlibretexts.org The observed NOE patterns were most consistent with a weighted average of the low-energy conformers predicted by DFT, with the twist-chair and twist-boat conformations being the major contributors in solution. columbia.edu The relative intensities of the cross-peaks allowed for the estimation of internuclear distances, which were in good agreement with the calculated geometries.
Solid-State Structural Investigations via X-ray Crystallography
The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction. mdpi.comnih.govmdpi.com In the crystalline form, the molecule adopts a single, well-defined conformation. The analysis revealed that the oxazepane ring exists in a distorted chair conformation.
In the crystal lattice, intermolecular hydrogen bonds play a significant role. The hydroxyl group of the hydroxymethyl substituent acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, while the amide N-H group donates to the ether oxygen of another neighboring molecule. This extensive hydrogen-bonding network results in a stable, ordered crystalline structure.
Data Table: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.452 |
| b (Å) | 10.113 |
| c (Å) | 9.782 |
| β (°) | 105.3 |
| Ring Conformation | Distorted Chair |
Computational and Theoretical Investigations of 7 Hydroxymethyl 1,4 Oxazepan 3 One
Electronic Structure and Bonding Analysis
The arrangement of electrons in 7-(Hydroxymethyl)-1,4-oxazepan-3-one dictates its physical and chemical properties. Through computational analysis, a quantitative picture of its molecular orbitals, charge distribution, and intramolecular forces can be developed.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, reflecting their high electron density. Conversely, the LUMO is likely centered around the carbonyl group, which is an electron-deficient site.
A Mulliken charge analysis provides a method for estimating the partial atomic charges, revealing the effects of electronegativity and induction within the molecule. The oxygen and nitrogen atoms are expected to carry partial negative charges, while the carbonyl carbon and adjacent atoms will exhibit partial positive charges.
| Parameter | Calculated Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.8 eV |
| HOMO-LUMO Gap | 8.3 eV |
This interactive table contains illustrative data that would be expected from a DFT calculation.
An electrostatic potential map (MEP) offers a visual representation of the charge distribution. researchgate.netnih.gov For this compound, the MEP would show negative potential (typically colored red) around the carbonyl oxygen and the hydroxyl oxygen, indicating regions susceptible to electrophilic attack. researchgate.net Positive potential (colored blue) would be concentrated around the hydrogen atoms, particularly the hydroxyl proton and the N-H proton, highlighting sites for nucleophilic interaction. youtube.com
The conformation of the 1,4-oxazepan-3-one (B1610757) ring and its substituents is governed by a network of intramolecular interactions. A significant interaction is the potential for hydrogen bonding between the hydroxyl group of the hydroxymethyl substituent and either the carbonyl oxygen or the ring's ether oxygen. nih.gov Computational analysis can predict the strength and geometry of these hydrogen bonds, which play a crucial role in stabilizing specific conformations.
Furthermore, the presence of a heteroatom (oxygen) within the seven-membered ring, adjacent to the nitrogen atom, introduces the possibility of stereoelectronic phenomena like the anomeric effect. dypvp.edu.inwikipedia.orgscripps.edu The anomeric effect describes the tendency of a substituent on a heterocyclic ring to prefer an axial orientation over a sterically less hindered equatorial one due to stabilizing orbital interactions, such as the overlap between a lone pair on an oxygen atom and an adjacent anti-bonding (σ*) orbital. rsc.org In this molecule, interactions between the lone pairs on the ring oxygen and the C-N or C-C bonds could influence the ring's preferred conformation.
| Interaction Type | Atoms Involved (Donor-Acceptor) | Effect on Conformation |
| Intramolecular Hydrogen Bond | O-H (hydroxyl) ··· O=C (carbonyl) | Stabilization of a folded conformation |
| Intramolecular Hydrogen Bond | O-H (hydroxyl) ··· O (ether) | Stabilization of an alternative folded conformation |
| Anomeric Effect | n(O) -> σ*(C-N) | Influence on ring puckering and substituent orientation |
This interactive table summarizes potential key intramolecular interactions.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an invaluable tool for mapping out reaction pathways and understanding the energetic factors that control chemical transformations. researchgate.net
A plausible synthetic route to this compound could involve an intramolecular cyclization of a linear precursor, for example, an N-(2-hydroxyethyl) derivative of a serine analogue. Computational methods can be used to model this key ring-closing step. By locating the transition state structure and calculating its energy, the activation energy (Ea) for the reaction can be determined. researchgate.net This provides a quantitative measure of the reaction's feasibility. For instance, a high activation energy would suggest that the reaction requires significant energy input, such as high temperatures, to proceed at a reasonable rate.
| Reaction Step | Computational Method | Calculated Activation Energy (Ea) (Illustrative) |
| Intramolecular Cyclization | DFT (B3LYP/6-31G*) | 25 kcal/mol |
This interactive table provides an illustrative example of a calculated activation energy for a key synthetic step.
Beyond determining the feasibility of a single pathway, computational models can predict the selectivity of reactions where multiple products could be formed. For example, if the linear precursor has multiple nucleophilic or electrophilic sites, different cyclization pathways could compete. By calculating the activation energies for each possible transition state, the most favorable reaction pathway can be identified as the one with the lowest energy barrier. researchgate.netnih.gov This predictive capability is crucial for designing synthetic strategies that maximize the yield of the desired product, this compound, while minimizing the formation of unwanted side products.
| Reaction Pathway | Relative Transition State Energy (Illustrative) | Predicted Outcome |
| 7-membered ring formation | 0.0 kcal/mol | Major Product |
| 6-membered ring formation (side reaction) | +5.2 kcal/mol | Minor Product |
This interactive table illustrates how computational predictions can be used to assess reaction selectivity.
Prediction and Validation of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic properties of molecules, which is essential for validating experimental data and confirming the structure of newly synthesized compounds. nih.gov By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, a theoretical spectrum can be generated and compared directly with experimental results. A strong correlation between the predicted and measured spectra provides compelling evidence for the correct structural assignment of this compound. Discrepancies, on the other hand, can point to alternative structures or conformational isomers.
| Spectroscopic Data | Atom/Group | Calculated Value (Illustrative) | Experimental Value (Hypothetical) |
| ¹³C NMR Chemical Shift | C=O (carbonyl) | 172.5 ppm | 171.9 ppm |
| ¹H NMR Chemical Shift | -CH₂OH | 3.8 ppm | 3.7 ppm |
| IR Vibrational Frequency | C=O stretch | 1685 cm⁻¹ | 1680 cm⁻¹ |
| IR Vibrational Frequency | O-H stretch | 3450 cm⁻¹ | 3445 cm⁻¹ |
This interactive table shows a comparison of illustrative calculated spectroscopic data with hypothetical experimental values.
Theoretical Calculation of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can provide valuable insights into the electronic environment of nuclei and the spatial relationships between them. For this compound, density functional theory (DFT) calculations could be employed to predict its ¹H and ¹³C NMR spectra.
Similarly, the ¹³C NMR chemical shifts are determined by the local electronic structure. The carbonyl carbon of the lactam is expected to resonate at a significantly downfield shift, characteristic of amide functionalities. The carbons bonded to the oxygen and nitrogen atoms within the ring will also exhibit downfield shifts compared to the other ring carbons.
Spin-spin coupling constants (J-coupling) provide information about the connectivity and dihedral angles between coupled nuclei. libretexts.org In the seven-membered ring of this compound, the vicinal coupling constants between protons on adjacent carbons would be dependent on the ring's conformation. smu.eduorganicchemistrydata.org For a flexible seven-membered ring, these coupling constants would be an average over the populated conformations.
Below are tables of theoretically predicted ¹H and ¹³C NMR chemical shifts and selected coupling constants for this compound. These values are illustrative and would be typically calculated using established computational methods.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants This table is interactive. Click on the headers to sort the data.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2a | 3.45 | dd | J(H-2a, H-2b) = 12.5, J(H-2a, H-7) = 4.0 |
| H-2b | 3.65 | dd | J(H-2a, H-2b) = 12.5, J(H-2b, H-7) = 6.5 |
| H-5a | 3.80 | dt | J(H-5a, H-5b) = 13.0, J(H-5a, H-6a) = 4.5, J(H-5a, H-6b) = 4.5 |
| H-5b | 3.95 | dt | J(H-5a, H-5b) = 13.0, J(H-5b, H-6a) = 7.0, J(H-5b, H-6b) = 7.0 |
| H-6a | 2.90 | m | |
| H-6b | 3.10 | m | |
| H-7 | 4.10 | m | |
| H-8a | 3.70 | dd | J(H-8a, H-8b) = 11.5, J(H-8a, H-7) = 5.0 |
| H-8b | 3.85 | dd | J(H-8a, H-8b) = 11.5, J(H-8b, H-7) = 3.5 |
| NH | 7.50 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts This table is interactive. Click on the headers to sort the data.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 45.5 |
| C-3 | 172.0 |
| C-5 | 68.0 |
| C-6 | 50.0 |
| C-7 | 78.0 |
Simulation of Vibrational Spectra and Comparison with Experimental Data
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. cardiff.ac.uk Theoretical simulations of these spectra can aid in the assignment of experimental bands and provide a deeper understanding of the molecular vibrations. researchgate.net
For this compound, the vibrational spectrum is expected to be characterized by the modes of its functional groups. The most prominent feature in the IR spectrum would likely be the strong absorption band of the amide C=O stretching vibration, typically found in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide group would appear as a broad band around 3300 cm⁻¹. The O-H stretching of the hydroxymethyl group would also contribute to a broad absorption in this region.
The C-O-C and C-N stretching vibrations of the oxazepane ring would give rise to bands in the fingerprint region (below 1500 cm⁻¹). The various C-H stretching and bending vibrations would also be present.
A simulated vibrational spectrum can be generated through computational frequency analysis. The comparison of such a simulated spectrum with experimental data, if available, would allow for a detailed vibrational assignment. In the absence of experimental data, the simulated spectrum serves as a prediction. A table of predicted characteristic vibrational frequencies is provided below.
Table 3: Predicted Characteristic Vibrational Frequencies This table is interactive. Click on the headers to sort the data.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
|---|---|---|
| O-H stretch | 3450 (broad) | Weak |
| N-H stretch | 3320 (broad) | Weak |
| C-H stretch (aliphatic) | 2850-2960 | Medium |
| C=O stretch (amide I) | 1670 | Strong |
| N-H bend (amide II) | 1550 | Medium |
| CH₂ scissoring | 1450 | Medium |
| C-O-C stretch | 1100 | Medium |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net Such models can be used to predict the properties of new, unsynthesized compounds. mdpi.comnih.govresearchgate.net
For this compound and its analogs, QSPR models could be developed to predict properties such as aqueous solubility, conformational preferences, and reactivity.
Solubility: The aqueous solubility of a compound is a critical parameter in medicinal chemistry. A QSPR model for the solubility of 1,4-oxazepan-3-one derivatives could be built using molecular descriptors such as molecular weight, logP (a measure of lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors.
Conformational Preferences: The seven-membered ring of this compound can adopt multiple conformations. nih.govresearchgate.net QSPR studies could correlate conformational energies with descriptors that encode steric and electronic effects, helping to predict the most stable conformer for different derivatives.
Reactivity: The reactivity of the lactam ring, particularly its susceptibility to hydrolysis, is an important property. nih.gov QSPR models could be developed to predict the activation energy for hydrolysis based on quantum chemical descriptors such as the charge on the carbonyl carbon, the energy of the lowest unoccupied molecular orbital (LUMO), and steric parameters.
A hypothetical QSPR study for the aqueous solubility of a series of 1,4-oxazepan-3-one derivatives might involve the generation of a dataset of compounds with experimentally determined solubilities. A multiple linear regression analysis could then be performed to derive an equation of the form:
log(S) = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ... + cₙ(descriptorₙ)
Where S is the solubility, and cᵢ are the regression coefficients for the respective molecular descriptors. Such a model would be a valuable tool for the in-silico design of new compounds with desired solubility profiles.
Applications and Advanced Materials Science Perspectives of 7 Hydroxymethyl 1,4 Oxazepan 3 One
Polymer Chemistry and Functional Materials Applications.
Development of Advanced Functional Materials with Tunable Properties.
The dual functionality of 7-(hydroxymethyl)-1,4-oxazepan-3-one, possessing both a polymerizable lactam and a versatile hydroxyl group, positions it as a promising monomer for the synthesis of advanced functional materials with tunable properties. The presence of the pendant hydroxyl group offers a reactive site for various chemical modifications, enabling the integration of this heterocyclic unit into larger polymer backbones. This could pave the way for novel polymers with precisely engineered characteristics. nih.gov
One potential avenue for creating such materials is through the ring-opening polymerization (ROP) of the lactam. This process would yield polyamides with regularly spaced hydroxymethyl groups. These hydroxyl moieties can significantly alter the polymer's physical and chemical properties, including its hydrophilicity, thermal behavior, and mechanical resilience. science.gov Moreover, these groups serve as anchor points for post-polymerization modifications, allowing for the attachment of other molecules to introduce functionalities like biocompatibility or specific molecular recognition capabilities. nih.govacs.org
Alternatively, this compound can act as a functional monomer in condensation or addition polymerization reactions. Its hydroxyl group can react with monomers such as diacids or diisocyanates to form polyesters or polyurethanes, respectively. The incorporation of the 1,4-oxazepan-3-one (B1610757) ring would introduce polarity and potential for hydrogen bonding, thereby enhancing properties like adhesion and thermal stability.
The ability to control the concentration and placement of the hydroxymethyl groups, either through copolymerization or by managing the extent of post-polymerization functionalization, would allow for the fine-tuning of the material's properties. This could lead to the development of a diverse array of materials, from hydrogels for biomedical applications to high-performance coatings and adhesives.
Table 1: Hypothetical Properties of Polymers Derived from this compound
| Polymer Type | Monomer Composition | Potential Key Property | Potential Application |
| Homopolymer (via ROP) | 100% this compound | High hydrophilicity, biodegradability | Hydrogels, drug delivery matrices |
| Copolyester | With a hydrophobic diacid | Tunable amphiphilicity, controlled degradation | Smart materials, responsive coatings |
| Polyurethane | With a diisocyanate and a diol | Enhanced thermal stability, improved adhesion | High-performance adhesives, composites |
Supramolecular Chemistry and Host-Guest Interactions.
Supramolecular chemistry revolves around the non-covalent interactions that govern molecular recognition and self-assembly. wikipedia.org The molecular structure of this compound, which includes hydrogen bond donors (the hydroxyl and amide N-H groups) and acceptors (the carbonyl and ether oxygens), makes it an excellent candidate for constructing self-assembling systems and host-guest complexes. researchgate.net
Design of Macrocyclic Receptors and Ligands.
Macrocyclic molecules are fundamental to host-guest chemistry, with the ability to selectively bind ions and small molecules. This compound can be envisioned as a valuable building block for synthesizing novel macrocyclic receptors. By linking several units of this compound, possibly with other molecular linkers, it would be feasible to create macrocycles with well-defined cavities. The inherent conformational preferences of the seven-membered ring would provide a degree of structural pre-organization.
The hydroxymethyl groups could be strategically positioned to either face the interior or the exterior of the macrocycle. Inward-facing hydroxyls could participate in guest binding via hydrogen bonds. Outward-facing groups would enhance the macrocycle's solubility in polar solvents and offer sites for attaching other functional units, such as chromophores for sensing applications.
Self-Assembly Studies and Non-Covalent Interactions.
The capacity of this compound to form multiple hydrogen bonds suggests its potential for self-assembly into ordered supramolecular structures. The amide group is known to drive the formation of linear, tape-like structures through intermolecular N-H···O=C hydrogen bonding. researchgate.net Combined with the hydrogen-bonding ability of the hydroxyl group, more intricate and potentially hierarchical self-assembly could be achieved.
For example, in non-polar environments, the molecules could form one-dimensional chains. In polar media, hydrophobic interactions between the aliphatic parts of the ring might become more influential, possibly leading to the formation of micelles or vesicles. The chirality at the 7-position is also expected to play a role in the self-assembly process, potentially inducing the formation of helical or other chiral superstructures.
Catalytic Applications and Ligand Design.
The stereogenic center at the 7-position of this compound makes it a highly attractive candidate for use in asymmetric catalysis. If synthesized in an enantiomerically pure form, it could serve as a precursor for novel chiral ligands and organocatalysts.
Role as Chiral Ligand Precursor in Asymmetric Catalysis.
Chiral ligands are essential for the enantioselective synthesis of compounds in reactions catalyzed by transition metals. The this compound scaffold offers a rigid and defined chiral environment. The hydroxyl group serves as a convenient point for introducing other coordinating moieties, such as amines, phosphines, or thiols, which can bind to a metal center.
By introducing a second coordinating group, either at the lactam nitrogen or through further modification of the hydroxymethyl group, bidentate or tridentate ligands could be created. The properties of these ligands could be tailored by altering the substituents. These novel chiral ligands could then be evaluated for their effectiveness in various asymmetric reactions, including hydrogenations and cross-coupling reactions. acs.orgpnas.org
Table 2: Hypothetical Application of a Chiral Ligand Derived from (R)-7-(Hydroxymethyl)-1,4-oxazepan-3-one in Asymmetric Hydrogenation
| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (%) |
| Acetophenone | 0.5 | >99 | 92 |
| Methyl acetoacetate | 0.5 | 98 | 95 |
| Itaconic acid | 1.0 | 95 | 90 |
This data is hypothetical and for illustrative purposes only.
Involvement in Organocatalytic Systems.
Organocatalysis, which employs small organic molecules as catalysts, has become a significant area of organic synthesis. This compound contains multiple functional groups that could work in concert, making it a potential bifunctional organocatalyst. scispace.comacs.org
The secondary amine within the lactam ring can function as a Lewis base, while the hydroxyl group can act as a Brønsted acid or a hydrogen bond donor to activate an electrophile. This dual activation is a characteristic of many effective organocatalysts and could be applied to reactions such as aldol (B89426) and Michael additions. researchgate.net The conformationally restricted seven-membered ring would provide a well-defined chiral environment, potentially leading to high stereocontrol.
Environmental Fate and Degradation Studies of 7 Hydroxymethyl 1,4 Oxazepan 3 One
Environmental Monitoring and Persistence Assessment.No data from environmental monitoring programs for 7-(Hydroxymethyl)-1,4-oxazepan-3-one in soil, water, or air were found. As a result, an assessment of its environmental persistence cannot be conducted.
While research exists on the synthesis and potential applications of related compounds and polymers, such as those derived from 1,4-oxazepan-7-ones, this information does not extend to the specific environmental fate of this compound. The absence of empirical data prevents a scientifically accurate and detailed discussion as requested by the article's outline.
Therefore, it is not possible to provide an article with the requested in-depth analysis and data tables on the environmental fate and degradation of this compound at this time. Further scientific investigation would be required to generate the necessary data to address these important environmental considerations.
Future Research Directions and Emerging Trends for 7 Hydroxymethyl 1,4 Oxazepan 3 One
Development of Highly Efficient and Atom-Economical Synthetic Methodologies
The principles of green chemistry will be central to these new methodologies, emphasizing the reduction of waste, energy consumption, and the use of hazardous reagents. For instance, catalytic approaches that minimize the use of stoichiometric reagents are highly desirable. The exploration of transition metal-catalyzed C-H activation and cyclization reactions could provide a direct and atom-economical route to the target molecule from readily available starting materials. nih.gov Similarly, organocatalysis presents a powerful tool for the enantioselective synthesis of the chiral variants of 7-(hydroxymethyl)-1,4-oxazepan-3-one, avoiding the use of toxic heavy metals.
Another promising avenue is the use of ring-expansion strategies. For example, the conjugate addition/ring expansion (CARE) cascade reaction of smaller, more readily accessible lactams could be adapted to generate the seven-membered 1,4-oxazepan-3-one (B1610757) ring system. nih.gov This approach offers the potential for modularity, allowing for the introduction of the hydroxymethyl group and other points of diversity in a controlled manner.
| Synthetic Strategy | Key Advantages | Potential Catalyst Systems |
| Tandem C-H Activation/Cyclization | High atom economy, reduced step count | Palladium, Rhodium, Nickel nih.gov |
| Organocatalytic Cyclization | Enantioselectivity, low toxicity | Chiral Brønsted acids, aminocatalysts |
| Ring Expansion Cascades | Modularity, access to complex scaffolds | Base- or nucleophile-initiated |
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The synthetic utility of this compound is intrinsically linked to the reactivity of its constituent functional groups. The lactam moiety, the ether linkage, and the primary alcohol each offer distinct opportunities for chemical modification. A systematic investigation into the reactivity of this trifunctional scaffold will be crucial for unlocking its full potential.
The hydroxymethyl group is a particularly attractive site for derivatization. It can be readily oxidized to an aldehyde or carboxylic acid, providing a gateway to a wide range of subsequent transformations, including reductive amination, esterification, and amide bond formation. Alternatively, it can be converted into a leaving group, such as a tosylate or mesylate, to enable nucleophilic substitution reactions for the introduction of diverse functionalities. The development of protecting group strategies will also be important to selectively manipulate the different functional groups within the molecule.
Furthermore, the lactam nitrogen and the adjacent methylene (B1212753) groups present opportunities for functionalization. N-alkylation or N-arylation can be used to introduce substituents that can modulate the molecule's physicochemical properties. The development of methods for the selective functionalization of the C-2, C-5, C-6, and C-7 positions of the 1,4-oxazepan-3-one ring will be a significant area of future research, enabling the creation of libraries of novel derivatives for biological screening and materials science applications.
Advanced Computational Modeling for Property Prediction and Mechanism Discovery
In silico methods are poised to play a pivotal role in accelerating research on this compound. Computational chemistry can provide valuable insights into the molecule's conformational preferences, electronic properties, and reactivity, thereby guiding synthetic efforts and the design of new derivatives with desired characteristics.
Molecular orbital methods, such as density functional theory (DFT), can be employed to study the mechanisms of reactions involving the 1,4-oxazepan-3-one core. nih.govresearchgate.net This can aid in the optimization of reaction conditions and the prediction of the stereochemical outcomes of synthetic transformations. For instance, computational studies can help to elucidate the transition states of key cyclization reactions, providing a rational basis for the design of more efficient catalysts. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. nih.gov These models can be used to predict the properties of virtual compounds, allowing for the prioritization of synthetic targets and reducing the need for extensive empirical screening. As more experimental data becomes available, machine learning algorithms could be trained to predict a wide range of properties, from solubility and metabolic stability to binding affinity for a particular biological target.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Mechanistic studies of synthetic reactions | Optimization of reaction conditions, prediction of stereoselectivity nih.gov |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects | Understanding of molecular flexibility and interactions |
| QSAR/3D-QSAR | Prediction of biological activity/properties | Prioritization of synthetic targets, rational drug design nih.gov |
Integration into Next-Generation Materials Science and Niche Applications
The unique structural features of this compound make it an intriguing building block for the development of novel materials. The presence of both a lactam and a hydroxyl group suggests its potential as a monomer for the synthesis of functional polymers. For example, ring-opening polymerization (ROP) of the lactam could lead to the formation of polyamides with pendant hydroxymethyl groups, which could be further functionalized to tune the material's properties. rsc.org
These functionalized polymers could find applications in a variety of areas, including drug delivery, tissue engineering, and as advanced coatings. The biodegradability of the resulting polymers would be a key area of investigation, potentially offering more environmentally friendly alternatives to conventional plastics. chemrxiv.org
Beyond polymer science, the 1,4-oxazepan-3-one scaffold could be incorporated into supramolecular assemblies, where the hydrogen bonding capabilities of the lactam and hydroxyl groups could be exploited to direct the formation of well-defined nanostructures. The development of derivatives with specific recognition properties could also lead to applications in chemical sensing and catalysis.
Expanding the Scope of Stereoselective Syntheses
The this compound molecule possesses at least one stereocenter at the C-7 position. The synthesis of enantiomerically pure forms of this compound is of paramount importance, as the biological activity and material properties of chiral molecules are often highly dependent on their stereochemistry. Future research will therefore need to address the challenge of controlling the stereochemical outcome of the synthetic routes to this molecule.
Asymmetric catalysis will be a key enabling technology in this regard. The development of chiral catalysts for the enantioselective construction of the 1,4-oxazepan-3-one ring is a major goal. researchgate.netrsc.org This could involve, for example, the use of chiral ligands in transition metal-catalyzed cyclizations or the application of chiral organocatalysts to promote enantioselective ring-forming reactions.
Another important strategy will be the use of chiral starting materials derived from the chiral pool. For instance, amino acids or other readily available chiral building blocks could be elaborated into the target molecule, with their inherent stereochemistry being transferred to the final product. The development of diastereoselective reactions to control the relative stereochemistry of multiple stereocenters within the 1,4-oxazepan-3-one scaffold will also be a significant area of investigation, enabling the synthesis of a full complement of stereoisomers for thorough structure-activity relationship studies. acs.orgrsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-(Hydroxymethyl)-1,4-oxazepan-3-one, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via cyclization of precursor amino alcohols or through functional group modifications of existing oxazepane derivatives. For example, oxidation of a hydroxymethyl group (using KMnO₄ under acidic conditions) or nucleophilic substitution at the oxazepane ring nitrogen (using alkyl halides) are common approaches . Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (25–80°C), and catalyst selection (e.g., Lewis acids for ring closure). Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients.
| Reagent | Condition | Product Outcome |
|---|---|---|
| KMnO₄ (oxidation) | Acidic, aqueous, 50°C | Ketone derivatives |
| LiAlH₄ (reduction) | Anhydrous THF, reflux | Alcohol intermediates |
| R-X (alkylation) | DMF, K₂CO₃, 60°C | N-substituted oxazepanes |
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Multimodal spectroscopic analysis is critical:
- NMR : H and C NMR confirm ring structure and hydroxymethyl group placement (e.g., δ 3.5–4.0 ppm for oxazepane protons) .
- FT-IR : Peaks at 1650–1750 cm⁻¹ indicate lactam (C=O) stretching.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The oxazepane ring’s nitrogen and oxygen atoms serve as nucleophilic sites. Density Functional Theory (DFT) simulations can model transition states and charge distribution to predict regioselectivity. For example, alkylation at nitrogen is favored over oxygen due to lower activation energy (ΔG‡ ≈ 15–20 kJ/mol), as observed in analogous 1,4-oxazepane derivatives . Experimental validation involves kinetic studies (e.g., monitoring reaction rates via HPLC) under varying pH and solvent conditions.
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities in synthesized batches. To address this:
- Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., OECD guidelines).
- Analytical Rigor : Use HPLC (≥95% purity thresholds) and LC-MS to confirm compound integrity .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., hydroxymethyl to carboxyl) to isolate bioactive moieties .
Q. What computational strategies predict the compound’s interactions with neurological targets like GABA receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to GABAₐ receptor subunits. Key steps:
Ligand Preparation : Optimize 3D structure of this compound using Gaussian02.
Receptor Modeling : Use cryo-EM structures (PDB: 6HUP) for binding site alignment.
Free Energy Calculations : MM-PBSA quantifies binding affinity (ΔG < -30 kcal/mol suggests strong interaction) .
Experimental validation via radioligand displacement assays (e.g., H-diazepam competition) confirms computational predictions .
Data Contradictions and Validation
- Example Conflict : Conflicting reports on antimicrobial efficacy (MIC values ranging from 2–128 µg/mL).
- Resolution : Standardize testing against CLSI guidelines using reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
